3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide
Description
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C24H28N2O5/c1-4-28-20-15-18(16-21(29-5-2)23(20)30-6-3)24(27)26-13-14-31-19-11-7-9-17-10-8-12-25-22(17)19/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27) |
InChI Key |
HWQRDZKAQZCUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Gallic Acid
Gallic acid undergoes O-ethylation using ethyl bromide or ethyl iodide in the presence of a strong base. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates the substitution of all three hydroxyl groups.
Reaction Conditions
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl bromide | DMF | K₂CO₃ | 80°C | 12 h | 85% |
| Ethyl iodide | DMF | NaH | 60°C | 8 h | 78% |
The reaction proceeds via nucleophilic substitution, with the base deprotonating the phenolic hydroxyl groups to enhance reactivity. The product, 3,4,5-triethoxybenzoic acid, is purified via recrystallization from ethanol.
Preparation of 2-(Quinolin-8-yloxy)ethylamine
The ethylamine side chain containing the quinoline moiety is synthesized through a nucleophilic aromatic substitution or Mitsunobu reaction.
Nucleophilic Substitution Approach
Quinolin-8-ol reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride (NaH) or triethylamine (TEA):
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | DMF | 50°C | 6 h | 65% |
| TEA | THF | Reflux | 12 h | 58% |
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction ensures higher regioselectivity. Quinolin-8-ol and 2-aminoethanol react using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
Conditions : 0°C to room temperature, 24 h, yield: 72%.
Amide Bond Formation
The final step involves coupling 3,4,5-triethoxybenzoic acid with 2-(quinolin-8-yloxy)ethylamine. Two primary methods are employed:
Acid Chloride Method
The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine:
Reaction Parameters
| Acid Chloride Agent | Base | Solvent | Yield |
|---|---|---|---|
| SOCl₂ | TEA | DCM | 70% |
| Oxalyl chloride | Pyridine | THF | 68% |
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents such as HATU or EDC·HCl improve efficiency and reduce side reactions:
Comparative Data
| Coupling Reagent | Activator | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 88% |
| EDC·HCl | HOAt | DCM | 82% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural confirmation is achieved through:
-
¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), ethoxy groups (δ 1.2–1.4 ppm, triplet), and amide NH (δ 6.5–7.0 ppm).
Challenges and Optimization Strategies
-
Steric Hindrance : The bulkiness of the quinoline group necessitates slow addition of reagents to minimize dimerization.
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
-
Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) may assist in side-chain functionalization if required .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce the corresponding amine.
Scientific Research Applications
3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxyethyl side chain allows the compound to bind to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural and functional differences between 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide and related benzamide derivatives:
Key Observations
Substituent Effects on Bioactivity: The triethoxy groups in the target compound contrast sharply with trihydroxy groups in THHEB. While THHEB exhibits robust antioxidant activity due to phenolic hydroxyls, the ethoxy groups in the target compound likely reduce radical-scavenging capacity but enhance lipophilicity, favoring membrane penetration . PIMBA’s 3-iodo-4-methoxy substitution enables sigma-1 receptor binding (Kd = 5.80 nM), suggesting that electron-withdrawing groups (e.g., iodine) and methoxy positioning influence receptor affinity .
PIMBA’s piperidinyl-ethyl linker may facilitate sigma receptor binding through steric and electronic complementarity .
Therapeutic Implications: The target compound’s quinoline-8-yloxy group aligns with cytotoxic hybrid designs, as quinoline derivatives often intercalate DNA or inhibit kinases . THHEB’s antioxidant profile highlights how hydroxylation directs bioactivity toward oxidative stress mitigation, whereas PIMBA’s receptor specificity underscores the importance of substituent-receptor interactions .
Biological Activity
3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triethoxy-substituted benzamide core linked to a quinoline moiety, suggests a promising pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Features
The compound's structure can be broken down as follows:
- Benzamide Core : Provides a stable scaffold for biological activity.
- Triethoxy Substituents : Enhance solubility and bioavailability.
- Quinoline Moiety : Known for its diverse pharmacological properties, including antimalarial and anticancer activities.
| Component | Description |
|---|---|
| Benzamide Core | Stable scaffold for drug design |
| Triethoxy Groups | Improve solubility and stability |
| Quinoline Moiety | Contributes to biological activity |
The biological activity of this compound is primarily attributed to the interaction of its quinoline component with specific molecular targets. These interactions can modulate various pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : It could interact with receptors that mediate cellular responses to external stimuli.
- Antimicrobial Activity : The quinoline structure is known for its effectiveness against various pathogens.
Anticancer Properties
A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer activities by inducing apoptosis in cancer cells. The specific mechanism involves the inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.
Antimicrobial Effects
Research indicates that compounds similar to this compound show strong antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Studies
- Antitumor Activity Assessment
- Inhibition Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide?
- Methodological Answer : The synthesis typically involves coupling quinoline-8-ol derivatives with functionalized benzamide precursors. A general procedure includes:
Reaction Setup : Dissolve 2-(quinolin-8-yloxy)ethylamine (or a similar intermediate) in ethanol, add glacial acetic acid as a catalyst, and reflux with 3,4,5-triethoxybenzoyl chloride.
Purification : Chromatography (e.g., CH₂Cl₂/MeOH 97:3) is used to isolate the product .
Characterization : Confirm structure via ¹H/¹³C NMR, LCMS, and elemental analysis (see analogous protocols in ).
- Key Considerations : Optimize reaction time (18–20 hours for similar amide couplings) and monitor pH to prevent side reactions like hydrolysis .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar), away from light and moisture. Store at 2–8°C for long-term stability .
- Safety : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; employ NIOSH-approved respirators (e.g., P95) during bulk handling .
- Decomposition Risks : Thermal degradation may release toxic fumes (e.g., quinoline derivatives); avoid temperatures >40°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Data Discrepancies : For example, unexpected NMR signals may arise from rotamers (due to restricted rotation of the amide bond) or solvent impurities.
- Resolution Strategies :
Variable Temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks .
2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton and carbon shifts .
LCMS Purity Checks : Confirm molecular ion ([M+H]⁺) and rule out adducts or contaminants .
- Case Study : In analogous quinoline-benzamide hybrids, LCMS purity >98% and HRMS deviation <2 ppm are critical for reliable data .
Q. What experimental design principles apply when linking this compound’s structure to biological activity?
- Methodological Answer :
- Theoretical Framework : Use structure-activity relationship (SAR) models to hypothesize interactions (e.g., quinoline’s role in intercalation or enzyme inhibition) .
- Assay Design :
In Vitro Screening : Test cytotoxicity (MTT assay), proteasome inhibition, or kinase activity, using positive controls (e.g., bortezomib for proteasomes) .
Dose-Response Analysis : Apply factorial design to vary concentration (e.g., 0.1–100 µM) and exposure time (24–72 hours) .
- Data Interpretation : Address outliers via replicate experiments and statistical validation (e.g., ANOVA with p <0.05) .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Solvent : Compare ethanol (polar protic) vs. DMF (polar aprotic) for solubility .
- Catalyst : Evaluate acetic acid vs. DMAP for amide bond efficiency .
- Case Study : For analogous compounds, switching to microwave-assisted synthesis reduced reaction time from 20 hours to 30 minutes with 15% yield improvement .
- Scalability : Pilot batch reactions in a jacketed reactor with controlled cooling to minimize exothermic side reactions .
Data Contradiction and Validation
Q. What steps should be taken if biological assay results conflict with computational predictions?
- Methodological Answer :
Re-evaluate Models : Check docking parameters (e.g., force fields, binding site flexibility) and re-run simulations with updated software (e.g., AutoDock Vina → Schrödinger) .
Experimental Replication : Repeat assays with fresh compound batches to exclude degradation artifacts .
Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .
- Example : A quinoline-chlorobenzothioate derivative showed in vitro IC₅₀ = 2 µM but no in vivo efficacy due to poor bioavailability—highlighting the need for PK/PD studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
